N-Fluoren-4-ylacetohydroxamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(9H-fluoren-4-yl)-N-hydroxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-10(17)16(18)14-8-4-6-12-9-11-5-2-3-7-13(11)15(12)14/h2-8,18H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQDWOKSGJMQEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC2=C1C3=CC=CC=C3C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176767 |

Source

|

| Record name | N-Fluoren-4-ylacetohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22225-34-9 |

Source

|

| Record name | N-Fluoren-4-ylacetohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022225349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Fluoren-4-ylacetohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXY-N-4-FLUORENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMT716GIAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Fluoren-4-ylacetohydroxamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fluoren-4-ylacetohydroxamic acid, a structural isomer of the well-studied carcinogen N-fluoren-2-ylacetohydroxamic acid, presents a compelling case for comparative toxicological and pharmacological investigation. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside a detailed synthesis protocol and an exploration of its biological activities. Understanding the nuanced differences between these isomers is critical for researchers in toxicology, pharmacology, and drug development, as it sheds light on the structure-activity relationships that govern the carcinogenicity of aromatic amines and their derivatives. This document synthesizes available data to serve as a foundational resource for professionals working with this compound.

Chemical Identity and Structure

This compound is an organic compound featuring a fluorene backbone substituted with an acetohydroxamic acid moiety at the 4-position. The hydroxamic acid functional group (-C(=O)N(OH)-) is a key structural feature, known for its metal-chelating properties and its presence in a variety of biologically active molecules.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide[1] |

| Synonyms | N-OH-4-AAF, Acetamide, N-9H-fluoren-4-yl-N-hydroxy-, N-Hydroxy-N-4-fluorenylacetamide[1] |

| CAS Number | 22225-34-9[1] |

| Molecular Formula | C₁₅H₁₃NO₂[1] |

| Molecular Weight | 239.27 g/mol [1] |

| Canonical SMILES | CC(=O)N(C1=CC=CC2=C1C3=CC=CC=C3C2)O[1] |

| InChI Key | ACQDWOKSGJMQEI-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like chloroform and carbon tetrachloride. | General property of hydroxamic acids. |

| logP (Octanol/Water Partition Coefficient) | 2.4 | Computed by PubChem[1] |

| pKa | Not available |

Expert Insight: The computed logP value of 2.4 suggests that this compound has moderate lipophilicity. This property influences its ability to cross cell membranes and distribute into various tissues. The hydroxamic acid moiety imparts weak acidity to the molecule.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While complete, detailed spectra are not widely published, the following provides an overview of expected spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorene ring system, the methylene protons at the C9 position of the fluorene, the methyl protons of the acetyl group, and a broad signal for the hydroxyl proton of the hydroxamic acid.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the 15 carbon atoms in the molecule, including the carbonyl carbon of the acetohydroxamic acid group and the various aromatic and aliphatic carbons of the fluorene moiety.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by key absorption bands. Expected peaks include a broad O-H stretch from the hydroxyl group, an N-H stretch (if in the tautomeric form), a C=O stretch from the carbonyl group, and various C-H and C=C stretching and bending vibrations from the aromatic fluorene ring.

-

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (239.27 g/mol ), as well as characteristic fragmentation patterns that can aid in structural elucidation.

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature, primarily for the purpose of comparative toxicological studies with its carcinogenic isomers. The general synthetic strategy involves the partial catalytic reduction of the corresponding nitrofluorene.

Experimental Protocol: A Generalized Synthetic Approach

This protocol is based on established methods for the synthesis of fluorenylhydroxamic acids.[2]

Step 1: Synthesis of 4-Nitrofluorene

The synthesis begins with the nitration of fluorene. This is a standard electrophilic aromatic substitution reaction.

-

Reactants: Fluorene, Nitric Acid, Sulfuric Acid (catalyst).

-

Procedure:

-

Dissolve fluorene in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the crude 4-nitrofluorene by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

-

Step 2: Partial Catalytic Reduction to N-Fluoren-4-ylhydroxylamine

The nitro group is then partially reduced to a hydroxylamine.

-

Reactants: 4-Nitrofluorene, Reducing Agent (e.g., Zinc dust, Ammonium Chloride solution or catalytic hydrogenation with a specific catalyst).

-

Procedure:

-

Suspend 4-nitrofluorene in a solvent system (e.g., ethanol/water).

-

Add the reducing agent portion-wise while monitoring the reaction temperature.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

After the reaction is complete (monitored by TLC), filter off the inorganic salts.

-

Extract the product into an organic solvent and dry over an anhydrous salt.

-

Remove the solvent under reduced pressure to obtain crude N-fluoren-4-ylhydroxylamine.

-

Step 3: Acetylation to this compound

The final step is the acetylation of the hydroxylamine.

-

Reactants: N-Fluoren-4-ylhydroxylamine, Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride), Base (e.g., Pyridine or Triethylamine).

-

Procedure:

-

Dissolve the crude N-fluoren-4-ylhydroxylamine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base to act as a scavenger for the acid byproduct.

-

Cool the solution in an ice bath.

-

Slowly add the acetylating agent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Causality Behind Experimental Choices: The choice of a partial reduction method in Step 2 is critical. Complete reduction would yield the corresponding amine (4-aminofluorene), which would then be acetylated to 4-acetylaminofluorene. The use of specific catalysts or reagents that favor the formation of the hydroxylamine is therefore essential. The acetylation in Step 3 is a standard procedure, with the base being necessary to neutralize the acid generated and drive the reaction to completion.

Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Toxicology

The primary interest in this compound stems from its relationship to the potent carcinogen N-fluoren-2-ylacetohydroxamic acid. Toxicological studies have been conducted to understand the influence of the position of the acetohydroxamic acid group on the fluorene ring on its carcinogenic potential.

Carcinogenicity

Studies in rats have demonstrated that this compound is only marginally carcinogenic . This is in stark contrast to its 2- and 3-isomers, which exhibit significant carcinogenic activity. The order of carcinogenic activity for the isomers is: N-hydroxy-2-fluorenylacetamide > N-hydroxy-3-fluorenylacetamide > N-hydroxy-4-fluorenylacetamide.

In one study, prolonged oral administration of this compound to rats resulted in a very low incidence of non-hepatic tumors.[1] Late-stage experiments did show the appearance of hepatic clear cell foci.[1]

Mechanism of Action

The carcinogenicity of arylhydroxamic acids is generally believed to proceed through their metabolic activation to electrophilic esters. These reactive intermediates can then form covalent adducts with cellular nucleophiles such as DNA, RNA, and proteins, leading to mutations and the initiation of cancer.

The lower carcinogenicity of the 4-isomer is attributed to the lower reactivity of its N-acetoxy ester towards nucleophiles compared to the highly reactive N-acetoxy ester of the 2-isomer. Studies have shown that the reactivity of N-acetoxy-2-fluorenylacetamide towards methionine (a model nucleophile) is at least tenfold greater than that of N-acetoxy-4-fluorenylacetamide.

Signaling Pathway Diagram

Caption: Proposed metabolic activation pathway of this compound.

Safety and Handling

As a derivative of a known class of carcinogens, this compound should be handled with caution in a laboratory setting. Although its carcinogenicity is reported to be low, appropriate personal protective equipment (PPE) should be worn at all times.

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A laboratory coat should be worn.

-

-

Handling: Avoid inhalation of dust or fumes. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound serves as an important tool for research into the mechanisms of chemical carcinogenesis. Its significantly lower carcinogenic potential compared to its isomers underscores the critical role of molecular geometry in determining biological activity. This guide has provided a consolidated resource on its chemical properties, synthesis, and toxicological profile. Further research, particularly in obtaining detailed experimental physicochemical and spectroscopic data, will be valuable for the scientific community.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103-109. [Link]

-

Gutmann, H. R., Malejka-Giganti, D., & McIver, R. (1971). The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. Cancer Research, 31(11), 1696-1704. [Link]

-

Barry, E. J., Malejka-Giganti, D., & Gutmann, H. R. (1969). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic, 1120-1123. [Link]

Sources

- 1. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Synthesis of N-Fluoren-4-ylacetohydroxamic Acid from 4-Nitrofluorene: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway to N-Fluoren-4-ylacetohydroxamic acid, commencing from the readily available starting material, 4-nitrofluorene. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a three-step synthesis, including the reduction of the nitro group, N-acylation of the resulting amine, and the final conversion to the target hydroxamic acid. Each step is elucidated with a focus on the underlying chemical principles, justification for reagent selection, and detailed, self-validating experimental protocols. Safety considerations and data presentation are integrated throughout to ensure scientific integrity and practical utility.

Introduction and Significance

This compound is a member of the fluorenylhydroxamic acid family of compounds, which have been subjects of significant interest in toxicological and cancer research. While its isomer, N-fluoren-2-ylacetohydroxamic acid, is a known carcinogen, this compound has been reported to be only marginally carcinogenic[1]. This disparity in biological activity among isomers underscores the importance of regiochemistry in determining the toxicological profile of these molecules. The synthesis of this compound is therefore crucial for comparative studies aimed at understanding the structure-activity relationships of carcinogenicity within this class of compounds.

This guide presents a logical and efficient synthetic route, designed to be accessible to researchers with a solid foundation in organic synthesis. The chosen pathway prioritizes the use of common laboratory reagents and straightforward purification techniques, ensuring reproducibility and scalability.

Overall Synthetic Strategy

The synthesis of this compound from 4-nitrofluorene is accomplished via a three-step reaction sequence. This strategy is outlined below and will be discussed in detail in the subsequent sections.

Caption: Overall synthetic workflow for this compound.

Step 1: Reduction of 4-Nitrofluorene to 4-Aminofluorene

The initial step in the synthesis is the reduction of the nitro group of 4-nitrofluorene to a primary amine. For this transformation, a classical and effective method employing zinc dust in the presence of ammonium chloride is utilized. This method is favored for its efficiency and the avoidance of harsh acidic conditions that can be problematic in the workup of aromatic amines.

Reaction Mechanism and Rationale

The reduction of a nitro group by a metal like zinc is a heterogeneous reaction that proceeds through a series of single electron transfers from the metal surface to the nitro group. The ammonium chloride serves as a proton donor, facilitating the formation of various intermediates, including nitroso and hydroxylamino species, which are ultimately reduced to the amine. The overall reaction can be summarized as the transfer of six electrons and the addition of six protons to the nitro group.

Caption: Reduction of 4-nitrofluorene to 4-aminofluorene.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitrofluorene | 211.21 | 10.0 g | 0.047 |

| Zinc Dust | 65.38 | 15.4 g | 0.236 |

| Ammonium Carbonate | 96.09 | 18.2 g | 0.189 |

| Ethanol (95%) | - | 200 mL | - |

| Water | - | 50 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrofluorene (10.0 g, 0.047 mol), ammonium carbonate (18.2 g, 0.189 mol), and 200 mL of 95% ethanol.

-

Stir the mixture to form a suspension.

-

Begin heating the mixture to a gentle reflux.

-

Once refluxing, add zinc dust (15.4 g, 0.236 mol) portion-wise over a period of 30 minutes to control the exothermic reaction.

-

After the addition of zinc is complete, continue to reflux the reaction mixture for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the hot solution through a pad of celite to remove the excess zinc and other inorganic salts. Wash the filter cake with hot ethanol (2 x 50 mL).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 4-aminofluorene as a solid.

Step 2: N-Acylation of 4-Aminofluorene

The second step involves the N-acylation of the newly formed 4-aminofluorene with ethyl chloroacetate. This reaction introduces the acetoxyethyl group onto the nitrogen atom, which is a precursor to the final hydroxamic acid moiety.

Reaction Mechanism and Rationale

This reaction is a nucleophilic substitution where the lone pair of electrons on the nitrogen atom of 4-aminofluorene attacks the electrophilic carbonyl carbon of ethyl chloroacetate. The presence of a mild base is necessary to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Caption: N-acylation of 4-aminofluorene.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Aminofluorene | 181.23 | 5.0 g | 0.028 |

| Ethyl Chloroacetate | 122.55 | 3.7 g (3.2 mL) | 0.030 |

| Sodium Bicarbonate | 84.01 | 4.6 g | 0.055 |

| Dimethylformamide (DMF) | - | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-aminofluorene (5.0 g, 0.028 mol) in 50 mL of dimethylformamide (DMF).

-

Add sodium bicarbonate (4.6 g, 0.055 mol) to the solution and stir the suspension.

-

To the stirring mixture, add ethyl chloroacetate (3.7 g, 3.2 mL, 0.030 mol) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

A precipitate of the product will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

The crude ethyl (fluoren-4-ylamino)acetate can be purified by recrystallization from ethanol to yield a pure solid.

Step 3: Synthesis of this compound

The final step is the conversion of the synthesized ester, ethyl (fluoren-4-ylamino)acetate, into the target hydroxamic acid. This is achieved by reacting the ester with hydroxylamine.

Reaction Mechanism and Rationale

The formation of the hydroxamic acid proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ester. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the hydroxylamine, increasing its nucleophilicity. The ethoxide group is subsequently eliminated as a leaving group.

Caption: Formation of this compound.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl (fluoren-4-ylamino)acetate | 267.31 | 3.0 g | 0.011 |

| Hydroxylamine Hydrochloride | 69.49 | 2.3 g | 0.033 |

| Sodium Hydroxide | 40.00 | 2.7 g | 0.067 |

| Methanol | - | 50 mL | - |

| Water | - | 25 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (2.3 g, 0.033 mol) in a mixture of methanol (50 mL) and water (25 mL).

-

Cool this solution in an ice bath and slowly add a solution of sodium hydroxide (2.7 g, 0.067 mol) in 10 mL of water, keeping the temperature below 10 °C.

-

To this cold solution of hydroxylamine, add a solution of ethyl (fluoren-4-ylamino)acetate (3.0 g, 0.011 mol) in 20 mL of methanol dropwise.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with cold, dilute hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

4-Nitrofluorene: A potential carcinogen and mutagen. Avoid inhalation and skin contact.

-

Zinc Dust: Flammable solid. Keep away from heat and open flames. Can react with water to produce flammable hydrogen gas[2][3][4][5][6].

-

Ammonium Carbonate: Harmful if swallowed. Causes skin and eye irritation[7][8][9][10][11][12].

-

Ethyl Chloroacetate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin and eye irritation[13][14][15][16][17].

-

Hydroxylamine Hydrochloride: Corrosive, toxic, and a potential sensitizer. Can be explosive under certain conditions[1][18][19].

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Conclusion

This technical guide has detailed a reliable and well-documented synthetic route for the preparation of this compound from 4-nitrofluorene. The three-step process, involving reduction, N-acylation, and hydroxamic acid formation, utilizes standard laboratory techniques and readily available reagents. By providing a thorough explanation of the underlying chemistry and detailed experimental protocols, this guide serves as a valuable resource for researchers investigating the biological activities and structure-activity relationships of fluorenylhydroxamic acids. The synthesis of this specific isomer is critical for advancing our understanding of the mechanisms of chemical carcinogenesis.

References

-

The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. (1975). Cancer Research, 35(2), 447-59. [Link]

-

Mammary Carcinogenesis in the Rat by Topical Application of Fluorenylhydroxamic Acids. (1971). Cancer Research, 31(11), 1773-1777. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 168033, this compound. Retrieved January 14, 2026 from [Link].

-

Effects of prolonged oral treatment with this compound on rat liver fine structure. (1976). Journal of the National Cancer Institute, 56(3), 641-53. [Link]

-

Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. (1970). Journal of the Chemical Society C: Organic, 2455-2461. [Link]

-

Methods for Hydroxamic Acid Synthesis. (2014). Molecules, 19(10), 16658-16692. [Link]

-

Reduction of nitrophenois by zinc and ammonium chloride in aqueous medium. (2004). Indian Journal of Chemistry, 43B, 2243-2244. [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2016). Molecules, 21(11), 1461. [Link]

-

Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: Zinc dust. Retrieved January 14, 2026 from [Link]

-

Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: Ethyl chloroacetate. Retrieved January 14, 2026 from [Link]

-

Carl Roth GmbH + Co. KG. (2022). Safety Data Sheet: Ammonium carbonate. Retrieved January 14, 2026 from [Link]

Sources

- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 11. Reduction of Nitro Groups With Zinc/Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 14. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 18. ias.ac.in [ias.ac.in]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to N-Fluoren-4-ylacetohydroxamic Acid

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Fluoren-4-ylacetohydroxamic acid, a compound of significant interest in toxicological and cancer research. We will delve into its chemical identity, synthesis, physicochemical properties, and its biological context, particularly in relation to its more well-studied and carcinogenic isomers.

Core Chemical Identity

This compound is an organic compound belonging to the fluorenylhydroxamic acid family. Its core structure consists of a fluorene moiety linked to an acetohydroxamic acid group at the 4-position. This positional isomerism is critical to its biological activity, distinguishing it from its highly carcinogenic counterpart, N-fluoren-2-ylacetohydroxamic acid.

| Identifier | Value | Source |

| CAS Number | 22225-34-9 | [1][2][3] |

| Molecular Formula | C₁₅H₁₃NO₂ | [2] |

| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide | [2] |

| Synonyms | N-OH-4-AAF, N-Hydroxy-N-4-fluorenylacetamide | [2][3] |

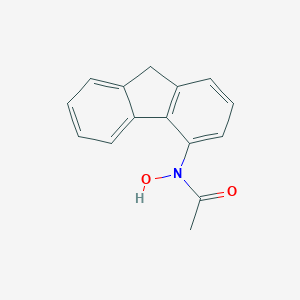

Chemical Structure Visualization

The structure below illustrates the key functional groups and their arrangement in this compound.

Caption: 2D representation of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, which are essential for experimental design, including solubility and formulation studies.

| Property | Value | Unit | Source |

| Molecular Weight | 239.27 | g/mol | [2] |

| Exact Mass | 239.094628657 | Da | [2] |

| XLogP3 | 2.4 | [2] | |

| Hydrogen Bond Donor Count | 1 | [2] | |

| Hydrogen Bond Acceptor Count | 2 | [2] | |

| Rotatable Bond Count | 2 | [2] | |

| Topological Polar Surface Area | 40.5 | Ų | [2] |

| Heavy Atom Count | 18 | [2] |

Synthesis Methodology

The synthesis of this compound and its isomers has been described in the literature, primarily for the purpose of comparative toxicological studies.[4] The established route avoids direct acylation, which can be problematic, and instead relies on a multi-step process starting from the corresponding fluorenamine.

Conceptual Synthesis Workflow

The diagram below outlines the key transformations in the synthesis of this compound. The choice of this pathway is driven by the need to control the introduction of the N-hydroxyacetamide group onto the fluorene backbone.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol (Conceptual)

The following protocol is a conceptual outline based on the synthetic strategy described by Barry et al.[4] Researchers should consult the original publication for detailed experimental parameters, safety precautions, and analytical characterization data.

-

Step 1: Oxidation of 4-Aminofluorene to 4-Nitrofluorene

-

Rationale: This initial step converts the amine group into a nitro group, which is a suitable precursor for the subsequent reduction. Peroxymaleic acid is cited as an effective oxidizing agent for this transformation.

-

Procedure:

-

Dissolve 4-aminofluorene in an appropriate organic solvent.

-

Prepare the peroxymaleic acid reagent in a separate vessel.

-

Slowly add the oxidizing agent to the 4-aminofluorene solution under controlled temperature conditions.

-

Monitor the reaction to completion using a suitable technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion, quench the reaction and isolate the crude 4-nitrofluorene product.

-

Purify the product, for example, by recrystallization or column chromatography.

-

-

-

Step 2: Partial Catalytic Reduction to the Hydroxamic Acid

-

Rationale: This is the key step where the nitro group is selectively reduced to the N-hydroxyacetamide moiety. The choice of catalyst and reaction conditions is critical to prevent complete reduction to the amine.

-

Procedure:

-

Dissolve the purified 4-nitrofluorene in a suitable solvent.

-

Add a catalyst (e.g., a supported noble metal catalyst).

-

Introduce a reducing agent (e.g., hydrogen gas) under controlled pressure and temperature.

-

Carefully monitor the reaction to achieve partial reduction.

-

Once the desired product is formed, filter off the catalyst.

-

Evaporate the solvent and purify the final this compound product.

-

-

Biological Activity and Research Context

The primary interest in this compound stems from its use as a comparative control in carcinogenesis studies. Its isomer, N-fluoren-2-ylacetamide (2-AAF), and its hydroxylated metabolite are well-established, potent carcinogens. Research has focused on understanding how the position of the acetohydroxamic acid group on the fluorene ring influences toxicity and carcinogenic potential.

A study involving prolonged oral administration of this compound to rats revealed significantly different outcomes compared to its 2-isomer.[5] While the 2-isomer is a strong carcinogen, the 4-isomer resulted in a very low incidence of non-hepatic tumors.[5] The primary hepatic changes observed were glycogenosis and alterations in the rough endoplasmic reticulum, which only appeared after extended treatment and affected a minority of hepatocytes.[5]

This research underscores a crucial principle in toxicology and drug development: subtle changes in molecular structure, such as isomerism, can lead to profound differences in biological activity.

Comparative Toxicity Profile

Sources

- 1. This compound | 22225-34-9 [chemicalbook.com]

- 2. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-HYDROXY-N-4-FLUORENYLACETAMIDE [drugfuture.com]

- 4. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Effects of prolonged oral treatment with this compound on rat liver fine structure [pubmed.ncbi.nlm.nih.gov]

N-Fluoren-4-ylacetohydroxamic Acid: A Technical Guide to Investigating its Biological Activity

Abstract

N-Fluoren-4-ylacetohydroxamic acid, a structural isomer of the well-characterized carcinogen N-hydroxy-2-acetylaminofluorene, presents a compelling yet underexplored profile for therapeutic development. Unlike its potent carcinogenic counterparts, preliminary studies indicate that the positioning of the acetohydroxamic acid moiety at the 4-position of the fluorene ring significantly attenuates its carcinogenic properties. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of this compound. Drawing upon the established pharmacology of hydroxamic acids and the contrasting biological effects of its isomers, this document outlines a structured approach to elucidating its mechanism of action, with a primary focus on its potential as an anticancer agent through histone deacetylase (HDAC) inhibition. Detailed experimental protocols are provided to facilitate a thorough and scientifically rigorous evaluation of this promising compound.

Introduction: The Fluorenylacetohydroxamic Acid Isomers - A Tale of Contrasting Activities

The fluorenylacetohydroxamic acid family of compounds offers a stark example of structure-activity relationships, particularly concerning carcinogenicity. The 2- and 3-isomers are recognized as potent carcinogens, with N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) being extensively studied for its ability to induce tumors.[1] In contrast, this compound has been reported to be only marginally carcinogenic in long-term animal studies.[1][2] This dramatic difference in carcinogenic potential based on the substituent position highlights the 4-isomer as a molecule of significant interest for exploring alternative, potentially therapeutic, biological activities.

Hydroxamic acids, as a chemical class, are renowned for their metal-chelating properties, which underpin their diverse biological functions. A prominent and therapeutically relevant activity of many hydroxamic acid derivatives is the inhibition of zinc-dependent enzymes, most notably histone deacetylases (HDACs). HDAC inhibitors are a well-established class of anticancer agents that modulate gene expression, leading to cell cycle arrest, differentiation, and apoptosis in malignant cells. Given the presence of the hydroxamic acid functional group, it is a scientifically sound hypothesis that this compound may exhibit HDAC inhibitory activity.

This guide will therefore focus on a systematic investigation into the potential anticancer properties of this compound, centered around the hypothesis of HDAC inhibition. Furthermore, we will explore other potential mechanisms of action by drawing parallels with the known activities of its isomers, such as the inhibition of RNA synthesis and aldehyde oxidase.

Physicochemical Properties and Synthesis

This compound (N-OH-4-AAF) is a derivative of fluorene with a molecular formula of C15H13NO2 and a molecular weight of 239.27 g/mol .[3] Its chemical structure is characterized by a fluorene backbone with an N-hydroxyacetamide group attached at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H13NO2 | PubChem CID 168033[3] |

| Molecular Weight | 239.27 g/mol | PubChem CID 168033[3] |

| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide | PubChem CID 168033[3] |

| CAS Number | 22225-34-9 | PubChem CID 168033[3] |

A modified method for the synthesis of this compound has been described, providing a viable route for obtaining the compound for research purposes.[2] The general synthetic scheme involves the reduction of the corresponding nitrofluorene, followed by acetylation and hydroxylation.

Hypothesized Biological Activity and Mechanisms of Action

While direct experimental evidence for the therapeutic activity of this compound is scarce, a strong hypothesis can be formulated based on the known properties of hydroxamic acids and its structural analogs.

Primary Hypothesis: Histone Deacetylase (HDAC) Inhibition

The primary proposed mechanism of action for the potential anticancer activity of this compound is the inhibition of histone deacetylases. The hydroxamic acid moiety is a classic zinc-binding group found in many potent HDAC inhibitors.

Causality: By chelating the zinc ion in the active site of HDAC enzymes, this compound could prevent the deacetylation of histone and non-histone proteins. This would lead to hyperacetylation, altering chromatin structure and gene expression. The downstream effects of HDAC inhibition in cancer cells typically include:

-

Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors such as p21.

-

Apoptosis: Induction of programmed cell death through the modulation of pro- and anti-apoptotic proteins.

-

Differentiation: Promoting the differentiation of cancer cells towards a less malignant phenotype.

Secondary Hypotheses: Insights from Isomeric Activities

The known biological activities of the carcinogenic isomer, N-hydroxy-2-acetylaminofluorene, suggest other potential targets for this compound, although the different substitution pattern may lead to vastly different outcomes.

-

Inhibition of RNA Synthesis: N-hydroxy-2-acetylaminofluorene is a known inhibitor of liver nuclear RNA synthesis.[4][5][6][7] It is plausible that the 4-isomer could also interact with components of the transcriptional machinery, although its effect could be inhibitory, modulatory, or non-existent.

-

Aldehyde Oxidase Inhibition: N-hydroxy-2-acetylaminofluorene has been identified as an effective inhibitor of aldehyde oxidase. This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds. Investigating the effect of the 4-isomer on aldehyde oxidase could reveal novel metabolic or signaling pathway interactions.

Experimental Workflows for Biological Characterization

To rigorously test the hypothesized biological activities of this compound, a series of well-defined experimental workflows are proposed.

In Vitro HDAC Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of histone deacetylases.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of concentrations for testing.

-

Use a commercially available HDAC activity assay kit (e.g., colorimetric or fluorometric) and prepare reagents according to the manufacturer's instructions.[8][9] These kits typically include a purified HDAC enzyme, a suitable substrate, and a developer solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add the purified HDAC enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.

-

Initiate the reaction by adding the HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the developer solution, which generates a fluorescent or colorimetric signal proportional to the amount of deacetylated substrate.

-

-

Data Analysis:

-

Measure the fluorescence or absorbance using a microplate reader.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the HDAC activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cellular Cytotoxicity Assessment

Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.

Protocol: MTT Assay

-

Cell Culture and Seeding:

-

Culture selected cancer cell lines (e.g., a panel representing different cancer types such as breast, colon, lung, and leukemia) in appropriate media.

-

Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10][11][12][13][14]

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

-

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.

Protocol: Propidium Iodide Staining and Flow Cytometry

-

Cell Treatment and Harvesting:

-

Treat cancer cells with this compound at concentrations around its IC50 value for a defined period (e.g., 24 hours).

-

Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content of the cells.

-

Generate DNA content histograms to visualize the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

-

Data Analysis:

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate cell cycle analysis software.

-

Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any cell cycle arrest.

-

Apoptosis Assay

Objective: To investigate whether this compound induces apoptosis in cancer cells.

Protocol: Annexin V and Propidium Iodide Staining

-

Cell Treatment and Harvesting:

-

Treat cancer cells with this compound at relevant concentrations for a specific duration.

-

Harvest the cells, including both the adherent and floating populations.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells promptly by flow cytometry.

-

Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

-

PI will enter and stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

-

-

Data Analysis:

-

Quantify the percentage of cells in different populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Compare the percentage of apoptotic cells in the treated samples to the untreated control.

-

Data Interpretation and Future Directions

The experimental workflows outlined above will provide a comprehensive initial assessment of the biological activity of this compound.

Table 2: Expected Outcomes and Interpretations

| Assay | Potential Positive Result | Interpretation |

| HDAC Inhibition | Low IC50 value | Direct inhibition of HDAC enzymes. |

| Cytotoxicity | Low IC50 values in cancer cell lines | Potent anticancer activity. |

| Cell Cycle Analysis | Accumulation of cells in G1 or G2/M phase | Induction of cell cycle arrest. |

| Apoptosis Assay | Increased percentage of Annexin V-positive cells | Induction of programmed cell death. |

Should the initial results indicate significant anticancer activity, further investigations would be warranted. These could include:

-

Western Blot Analysis: To confirm the hyperacetylation of histones and to investigate the modulation of key proteins involved in cell cycle regulation and apoptosis (e.g., p21, caspases, Bcl-2 family proteins).

-

In Vivo Studies: To evaluate the antitumor efficacy and toxicity of this compound in animal models of cancer.

-

Enzyme Inhibition Assays for Secondary Targets: To investigate its effects on aldehyde oxidase and RNA synthesis.[22][23][24][25][26]

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test derivatives of this compound to optimize its potency and selectivity.

Conclusion

This compound represents a compelling starting point for the development of novel therapeutic agents. Its structural similarity to a known class of carcinogens, coupled with its reported lack of significant carcinogenic activity, makes it a molecule of high interest. The strong scientific rationale for its potential as an HDAC inhibitor provides a clear path for investigation. The detailed experimental protocols and structured approach outlined in this technical guide are designed to empower researchers to unlock the therapeutic potential of this understudied compound and contribute to the advancement of cancer therapy.

References

- Yost, Y., Gutmann, H. R., & Rydell, R. E. (1975). The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. Cancer Research, 35(2), 447–459.

- Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103–109.

- Zieve, G. W. (1972). N-hydroxy-2-acetylaminofluorene Inhibition of Rat Live RNA Polymerases.

- Herzog, J., & Farber, J. L. (1972). Mechanism of N-Hydroxy-2-acetylaminofluorene Inhibition of Rat Hepatic Ribonucleic Acid Synthesis. Cancer Research, 32(8), 1761-1770.

- Lee, J. Y., & Lee, S. H. (2014). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 29(1), 1B.5.1-1B.5.12.

-

UCL. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. Retrieved from [Link]

-

KUMC. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]

-

Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

- Herzog, J., & Farber, J. L. (1972). Mechanism of N-Hydroxy-2-acetylaminofluorene Inhibition of Rat Hepatic Ribonucleic Acid Synthesis. Cancer Research, 32(8), 1761-1770.

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

- Becher, O. J., et al. (2016). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in enzymology, 573, 229-247.

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). Retrieved from [Link]

-

Evotec. (n.d.). Aldehyde Oxidase (AO) Reaction Phenotyping. Retrieved from [Link]

- Glazer, R. I. (1977). The action of N-hydroxy-2-acetylaminofluorene on the synthesis of ribosomal and poly (A)-RNA in normal and regenerating liver. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 475(3), 492-500.

-

Biomedical Research Service Center. (n.d.). BMR Aldehyde Oxidase (AO) Assay Kit. Retrieved from [Link]

- Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103-109.

-

Evotec. (n.d.). Aldehyde Oxidase (AO) Reaction Phenotyping Assay. Retrieved from [Link]

- Gholami, M., et al. (2015). A Spectrophotometric Method for the Determination of Aldehyde Oxidase Activity Using 3-Methyl-2-benzothiazolinone Hydrazone. Iranian Journal of Pharmaceutical Research, 14(4), 1125–1132.

- Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103–109.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168033, this compound. Retrieved from [Link]

-

MDPI. (n.d.). A Novel RNA Synthesis Inhibitor, STK160830, Has Negligible DNA-Intercalating Activity for Triggering A p53 Response, and Can Inhibit p53-Dependent Apoptosis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methods for Hydroxamic Acid Synthesis. Retrieved from [Link]

Sources

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-hydroxy-2-acetylaminofluorene inhibition of rat live RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Mechanism of N-Hydroxy-2-acetylaminofluorene Inhibition of Rat Hepatic Ribonucleic Acid Synthesis / Journal of Biological Chemistry, 1973 [sci-hub.red]

- 6. researchgate.net [researchgate.net]

- 7. The action of N-hydroxy-2-acetylaminofluorene on the synthesis of ribosomal and poly (A)-RNA in normal and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epigentek.com [epigentek.com]

- 9. epigentek.com [epigentek.com]

- 10. clyte.tech [clyte.tech]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. biocompare.com [biocompare.com]

- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. kumc.edu [kumc.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. evotec.com [evotec.com]

- 24. bmrservice.com [bmrservice.com]

- 25. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]

- 26. brieflands.com [brieflands.com]

Preamble: Contextualizing N-Fluoren-4-ylacetohydroxamic Acid

An In-depth Technical Guide on the Putative Mechanism of Action of N-Fluoren-4-ylacetohydroxamic Acid

This compound (IUPAC Name: N-(9H-fluoren-4-yl)-N-hydroxyacetamide) is a synthetic compound primarily investigated within the historical context of chemical carcinogenesis.[1] It is a positional isomer of the well-documented and potent carcinogen, N-fluoren-2-ylacetohydroxamic acid. However, extensive studies have demonstrated that this compound is only marginally carcinogenic, if at all.[2][3] This dramatic difference in biological activity based on the substituent position on the fluorene ring points towards distinct molecular interactions.

While its role as a weak carcinogen has been the focus of older research, the core chemical feature of this molecule—the acetohydroxamic acid moiety (–N(OH)C(O)CH₃)—is the centerpiece of its probable and more compelling mechanism of action. The hydroxamic acid functional group is a powerful pharmacophore, renowned for its ability to act as a potent inhibitor of a class of enzymes critical to epigenetic regulation: the zinc-dependent Histone Deacetylases (HDACs).[4][5] This guide, therefore, elucidates the putative mechanism of action of this compound through the lens of its function as a classic HDAC inhibitor.

Part 1: The Target Landscape: The Histone Deacetylase (HDAC) Superfamily

Histone Deacetylases are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[6] This deacetylation process is a cornerstone of epigenetic control. By removing acetyl groups, HDACs induce a more compact chromatin structure (heterochromatin), which restricts the access of transcription factors to DNA, generally leading to transcriptional repression.

The mammalian HDAC superfamily is categorized into four main classes based on sequence homology:[7]

-

Class I (HDACs 1, 2, 3, 8): Primarily localized to the nucleus and involved in cell proliferation and survival.

-

Class II: These are further divided into:

-

Class IIa (HDACs 4, 5, 7, 9): Shuttle between the nucleus and cytoplasm and are involved in cellular development and differentiation.

-

Class IIb (HDACs 6, 10): Mainly found in the cytoplasm and have prominent roles in deacetylating non-histone proteins like tubulin.

-

-

Class III (Sirtuins 1-7): These are structurally distinct from the other classes as their enzymatic activity is dependent on nicotinamide adenine dinucleotide (NAD+), not a zinc ion.[8]

-

Class IV (HDAC11): Shares features with both Class I and II.

This compound, as a hydroxamic acid derivative, is predicted to target the zinc-dependent enzymes of Classes I, II, and IV.

Caption: Classification of the mammalian Histone Deacetylase (HDAC) superfamily.

Part 2: The Core Mechanism of Action: Zinc Chelation in the HDAC Active Site

The inhibitory activity of hydroxamic acids against HDACs is rooted in their fundamental chemical structure. A typical HDAC inhibitor comprises three key components: a surface recognition "capping group," a "linker" of variable length, and a "zinc-binding group" (ZBG).[9]

For this compound:

-

Capping Group: The large, hydrophobic fluorenyl ring, which interacts with residues at the rim of the enzyme's active site.

-

Linker: A short, single methylene bridge implicit in the acetamide structure.

-

Zinc-Binding Group (ZBG): The critical hydroxamic acid moiety (–CO–NH–OH).

The mechanism of inhibition is a direct and potent interaction within the catalytic pocket of the HDAC enzyme. The active site contains a catalytic Zn²⁺ ion, which is essential for the deacetylation reaction. The hydroxamic acid group of this compound acts as a bidentate chelator, coordinating with this zinc ion through its carbonyl oxygen and hydroxyl oxygen atoms.[5] This strong chelation effectively sequesters the zinc ion, rendering the enzyme catalytically inactive and unable to remove acetyl groups from its substrates.

Caption: Zinc chelation by the hydroxamic acid moiety in the HDAC active site.

Part 3: Cellular Ramifications of HDAC Inhibition

The inhibition of HDAC activity by a compound like this compound triggers a cascade of downstream cellular events, fundamentally altering the cell's transcriptional landscape.

-

Histone Hyperacetylation: The most immediate and defining consequence is the accumulation of acetyl groups on histone tails (e.g., on H3 and H4 histones), as the balance shifts away from deacetylation.[10]

-

Chromatin Relaxation: Increased histone acetylation neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone. This leads to a more relaxed, open chromatin conformation known as euchromatin.

-

Transcriptional Activation: This "open" chromatin state allows transcription factors and the RNA polymerase machinery to bind to promoter and enhancer regions of DNA more readily. Consequently, genes that were previously silenced or expressed at low levels are activated. This can include the re-expression of critical tumor suppressor genes (e.g., p21, p53), which is a key therapeutic goal of HDAC inhibitors in cancer research.[5]

-

Effects on Non-Histone Proteins: HDACs also target numerous non-histone proteins, including transcription factors, cytoskeletal proteins (like α-tubulin), and signaling molecules. Inhibition of HDACs leads to the hyperacetylation of these proteins, affecting their stability, localization, and function, thereby impacting diverse cellular processes beyond transcription.[9]

Caption: The downstream cellular pathway resulting from HDAC inhibition.

Part 4: A Framework for Experimental Validation

To empirically validate the proposed mechanism of action for this compound, a multi-tiered experimental approach is required, progressing from direct enzymatic assays to cell-based functional outcomes.

A. Biochemical Assays: Quantifying Direct Enzyme Inhibition

These assays are performed in vitro using purified recombinant HDAC enzymes to determine if the compound directly inhibits their activity and to assess its selectivity across different HDAC isoforms.

Protocol 1: Fluorometric HDAC Activity Assay [11]

-

Principle: This assay utilizes a substrate composed of an acetylated lysine peptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), which is quenched. HDAC activity removes the acetyl group, allowing a developer enzyme to cleave the peptide and release AMC, generating a fluorescent signal proportional to enzyme activity.

-

Methodology:

-

Plate Preparation: Dispense serial dilutions of this compound (and a known inhibitor like Trichostatin A as a positive control) into a 384-well microplate.

-

Enzyme Addition: Add a solution containing a specific purified recombinant HDAC isoenzyme (e.g., HDAC1, HDAC2, HDAC6) to each well.

-

Incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Incubate to allow the enzymatic reaction to proceed.

-

Development: Add the developer solution (containing an enzyme like trypsin) to cleave the deacetylated substrate.

-

Detection: Measure fluorescence using a microplate reader (Ex/Em ~355/460 nm).

-

-

Data Analysis: Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |

| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Trichostatin A (Control) | ~1.5 | ~1.8 | ~1.2 | ~5.0 |

| A hypothetical data table summarizing IC₅₀ values from biochemical assays. |

B. Cell-Based Assays: Confirming Cellular Activity

These assays confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.

Protocol 2: Western Blotting for Histone Acetylation [10]

-

Principle: The definitive hallmark of a functional HDAC inhibitor in cells is a measurable increase in the acetylation of its primary substrates, histones.

-

Methodology:

-

Cell Culture & Treatment: Seed a relevant cell line (e.g., HCT116 human colon cancer cells) in culture plates.[12] Treat cells with increasing concentrations of this compound for a defined period (e.g., 12-24 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and HDAC inhibitors (to preserve the acetylation state post-lysis).

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3).

-

Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis: Quantify the band intensity for acetyl-H3 and normalize it to the total H3 signal. A dose-dependent increase in this ratio confirms cellular HDAC inhibition.

Caption: A tiered workflow for the experimental validation of the proposed mechanism.

Conclusion

Based on the strong precedent set by its core hydroxamic acid functional group, the primary mechanism of action for this compound is putatively the inhibition of zinc-dependent histone deacetylases. This action proceeds via chelation of the catalytic Zn²⁺ ion within the enzyme's active site, leading to a cascade of epigenetic modifications characterized by histone hyperacetylation, chromatin relaxation, and the subsequent activation of gene transcription. While this compound was historically overshadowed by its carcinogenic isomer, its chemical structure strongly suggests it belongs to the well-established and therapeutically important class of HDAC inhibitors. The experimental framework outlined provides a clear path to empirically validate this proposed mechanism and characterize its specific activity and isoform selectivity.

References

-

Ma, J., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 7(1). National Center for Biotechnology Information. Retrieved from [Link]

-

Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Reaction Biology. Retrieved from [Link]

-

Kupcho, K. R., et al. (2014). Abstract 4784: Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. Cancer Research, 74(19_Supplement). American Association for Cancer Research. Retrieved from [Link]

-

Ames, B. N., et al. (1971). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic. Royal Society of Chemistry. Retrieved from [Link]

-

Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103-9. Sci-Hub. Retrieved from [Link]

-

Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103-9. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103-109. Oxford Academic. Retrieved from [Link]

-

Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1). Oxford Academic. Retrieved from [Link]

-

Wang, Y. F., et al. (2022). A novel histone deacetylase inhibitor exerts promising anti-breast cancer activity via triggering AIFM1-dependent programmed necrosis. Cancer Communications, 42(10), 1033-1037. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, R., et al. (2018). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 15(5). National Center for Biotechnology Information. Retrieved from [Link]

-

Marek, M., et al. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 26(21). National Center for Biotechnology Information. Retrieved from [Link]

-

Gutmann, H. R., et al. (1973). The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. Cancer Research, 33(5), 1113-24. PubMed. Retrieved from [Link]

-

Singh, S., et al. (2012). Hydroxamic acid – A novel molecule for anticancer therapy. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 92-98. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). HDAC inhibitors structure and properties. ResearchGate. Retrieved from [Link]

-

Donmez, G., & Outeiro, T. F. (2013). Sirtuin deacetylases in neurodegenerative diseases of aging. Aging and disease, 4(2), 89-100. National Center for Biotechnology Information. Retrieved from [Link]

-

Tassone, E. F., et al. (2024). Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. Pharmaceuticals, 17(5). MDPI. Retrieved from [Link]

Sources

- 1. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxamic acid – A novel molecule for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Sirtuin deacetylases in neurodegenerative diseases of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel histone deacetylase inhibitor exerts promising anti‐breast cancer activity via triggering AIFM1‐dependent programmed necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

solubility of N-Fluoren-4-ylacetohydroxamic acid in DMSO and other solvents

An In-depth Technical Guide to the Solubility of N-Fluoren-4-ylacetohydroxamic Acid in DMSO and Other Solvents

Abstract

This compound (F-AHA) is a molecule of significant interest within contemporary chemical and pharmacological research. A comprehensive understanding of its solubility is paramount for its application in drug discovery, enabling accurate biological screening, formulation development, and pharmacokinetic studies. This technical guide provides a detailed exploration of the solubility of F-AHA, with a primary focus on Dimethyl Sulfoxide (DMSO) as a key solvent. We will dissect the theoretical underpinnings of its solubility based on its molecular structure, offer a comparative analysis across a spectrum of common laboratory solvents, and provide a detailed, field-proven experimental protocol for the empirical determination of its thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of the solvent behavior of this important hydroxamic acid derivative.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical and chemical properties is essential to predict and interpret its solubility. This compound is a multifaceted molecule, and its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide | PubChem[1] |

| Molecular Formula | C₁₅H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 239.27 g/mol | PubChem[1] |

| CAS Number | 22225-34-9 | PubChem[1], ChemicalBook[2] |

| Computed XLogP3 | 2.4 | PubChem[1] |

The computed XLogP3 value of 2.4 is particularly instructive. LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity.[3] A value of 2.4 indicates that F-AHA has a moderate degree of lipophilicity, suggesting that it will favor organic solvents over aqueous media, but is not so nonpolar as to be insoluble in polar organic solvents.

The Theoretical Basis of F-AHA Solubility

The solubility of an organic molecule is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3] The molecular structure of F-AHA provides clear insights into its expected solubility behavior.

The Duality of the F-AHA Structure

F-AHA's structure can be deconstructed into two key regions with opposing polarity characteristics:

-

The Nonpolar Fluorenyl Group: This large, tricyclic aromatic system is composed entirely of carbon and hydrogen atoms, making it highly nonpolar and lipophilic. This part of the molecule will readily interact with nonpolar solvents through van der Waals forces.

-

The Polar Acetohydroxamic Acid Group: The -C(=O)N(OH)CH₃ functional group contains electronegative oxygen and nitrogen atoms, capable of forming strong hydrogen bonds and dipole-dipole interactions. This "head" of the molecule is polar and hydrophilic. Hydroxamic acids are also weakly acidic, with pKa values typically in the range of 8.5 to 9.5.[4] This means that in basic aqueous solutions, the hydroxyl group can deprotonate to form a highly polar hydroxamate anion, which would significantly increase its aqueous solubility.

This structural duality means that for F-AHA to dissolve, the solvent must be capable of effectively solvating both the nonpolar fluorenyl "tail" and the polar hydroxamic acid "head."

Caption: Molecular determinants of F-AHA solubility.

DMSO: The Quintessential Solvent for F-AHA

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent that is widely utilized in drug discovery for its remarkable ability to dissolve a broad spectrum of compounds.[5] Its utility for dissolving F-AHA can be understood by examining its molecular properties:

-

Polarity: DMSO possesses a strong dipole moment due to the sulfoxide bond, allowing it to effectively solvate the polar hydroxamic acid group of F-AHA.

-

Aprotic Nature: Unlike protic solvents (e.g., water, ethanol), DMSO does not have acidic protons and cannot act as a hydrogen bond donor. However, the oxygen atom in the S=O bond is a strong hydrogen bond acceptor.

-

Nonpolar Interactions: The two methyl groups on the sulfur atom provide a nonpolar character, enabling DMSO to interact favorably with the lipophilic fluorenyl group of F-AHA.

This amphipathic nature makes DMSO an ideal solvent for compounds like F-AHA that have both polar and nonpolar characteristics. While specific quantitative data is not publicly available, based on these principles and the high solubility of other aromatic compounds in DMSO, it is expertly predicted that This compound is highly soluble in DMSO .

A Comparative Analysis of F-AHA Solubility in Other Solvents

The choice of solvent is critical for various experimental applications. The following table provides a predictive analysis of F-AHA's solubility in a range of common laboratory solvents, based on the principles of chemical interactions.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Poor | The large, nonpolar fluorenyl group dominates the molecule, leading to a high energetic penalty for creating a solvation shell in the highly structured hydrogen-bonding network of water. |

| Ethanol/Methanol | Polar Protic | Moderate to Good | These alcohols have both a polar hydroxyl group that can interact with the hydroxamic acid moiety and a nonpolar alkyl chain that can interact with the fluorenyl system. Solubility is expected to be significant. |

| Acetone | Polar Aprotic | Good | Acetone's polarity allows it to solvate the hydroxamic acid group, while its organic character accommodates the fluorenyl rings. |

| Dichloromethane (DCM) | Nonpolar | Moderate | DCM is a relatively nonpolar solvent that will effectively solvate the fluorenyl group. However, it may be less effective at solvating the highly polar hydroxamic acid head group. |

| Hexane | Nonpolar | Very Poor | Hexane is a nonpolar alkane capable of only weak van der Waals interactions. It cannot effectively solvate the polar hydroxamic acid group, leading to very low solubility. |

For context, a structurally related compound, flufenamic acid, which also contains a large aromatic system and an acidic functional group, is reported to be very soluble in DMSO and freely soluble in solvents like methanol and ethanol, but practically insoluble in water.[6][7] This lends strong support to the predictions made for F-AHA.

A Field-Proven Protocol for Thermodynamic Solubility Determination

For many applications, particularly in formulation and preclinical development, a precise, quantitative measure of a compound's equilibrium or thermodynamic solubility is required.[8][9] The shake-flask method is the gold standard for this determination.[10] The following is a detailed, step-by-step protocol for determining the solubility of F-AHA.

Principle